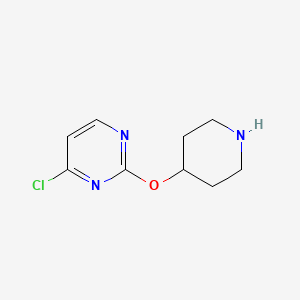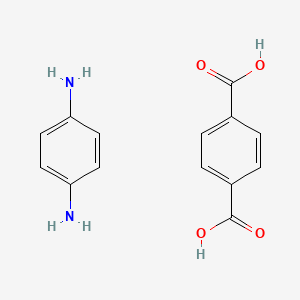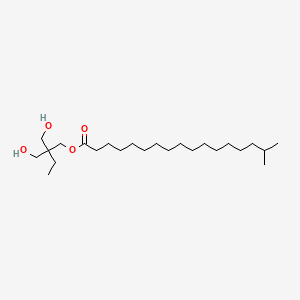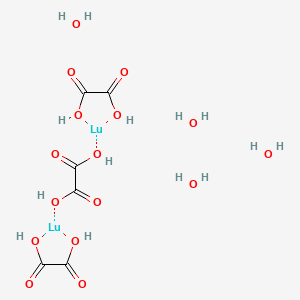
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane is a complex organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features multiple halogen substitutions, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane typically involves the reaction of appropriate halogenated precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and catalysts is crucial to minimize by-products and optimize the overall process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the opening of the epoxide ring, forming diols or other derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex epoxides, while reduction typically produces diols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a tool for studying enzyme-catalyzed reactions involving epoxides.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane involves its reactivity as an epoxide. Epoxides are highly strained and reactive, making them susceptible to nucleophilic attack. This reactivity can be harnessed in various chemical transformations, targeting specific molecular pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-phenyl-2-(2,4,5-trifluorophenyl)oxirane
- 2-(Chloromethyl)-3-(2-chlorophenyl)oxirane
- 2-(Chloromethyl)-3-(2,4,5-trifluorophenyl)oxirane
Uniqueness
The presence of multiple halogen substitutions in 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane distinguishes it from other epoxides
Properties
Molecular Formula |
C15H9Cl2F3O |
|---|---|
Molecular Weight |
333.1 g/mol |
IUPAC Name |
2-(chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane |
InChI |
InChI=1S/C15H9Cl2F3O/c16-7-15(9-5-12(19)13(20)6-11(9)18)14(21-15)8-3-1-2-4-10(8)17/h1-6,14H,7H2 |
InChI Key |
QCOIYXARLGDHKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)(CCl)C3=CC(=C(C=C3F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
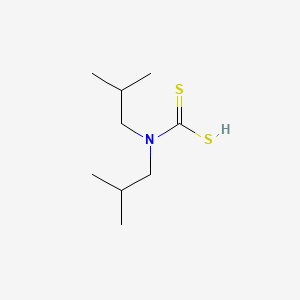
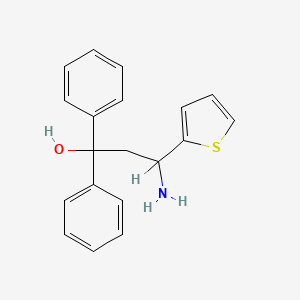
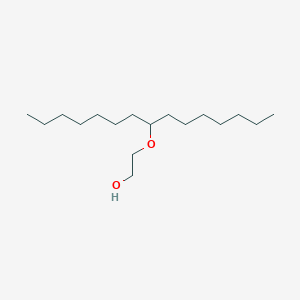

![Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester](/img/structure/B13758347.png)
![1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide](/img/structure/B13758354.png)
